molecular formula C11H18BNO5S B1412258 (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid CAS No. 1704095-35-1

(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid

Cat. No.: B1412258
CAS No.: 1704095-35-1
M. Wt: 287.15 g/mol
InChI Key: BVUMZSLKWCXUAG-UHFFFAOYSA-N
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Description

“(5-(N,N-Diethylsulfamoyl)-2-methoxyphenyl)boronic acid” is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group at the 2-position and an N,N-diethylsulfamoyl moiety at the 5-position. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds, and the sulfamoyl group in this compound may enhance its solubility or modulate electronic properties for specific applications . Its structural complexity positions it as a candidate for medicinal chemistry, particularly in targeting enzymes or receptors where boronic acids act as inhibitors or probes .

Properties

IUPAC Name

[5-(diethylsulfamoyl)-2-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)9-6-7-11(18-3)10(8-9)12(14)15/h6-8,14-15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUMZSLKWCXUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenylboronic acid and N,N-diethylsulfamoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 2-methoxyphenylboronic acid is dissolved in an appropriate solvent like dichloromethane or tetrahydrofuran. N,N-diethylsulfamoyl chloride is then added dropwise to the solution while maintaining the reaction temperature at around 0-5°C. The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC).

    Purification: After the reaction is complete, the mixture is quenched with water, and the organic layer is separated. The product is purified by column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic aromatic substitution reactions with strong nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts for Suzuki-Miyaura coupling.

    Bases: Bases such as potassium carbonate, sodium hydroxide, or cesium carbonate are used to facilitate the coupling reactions.

    Solvents: Common solvents include tetrahydrofuran, toluene, and dimethylformamide.

Major Products:

    Biaryl Compounds: The primary products of Suzuki-Miyaura coupling are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Phenols: Oxidation of the boronic acid group yields phenols, which are important in various chemical industries.

Chemistry:

    Organic Synthesis: this compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Catalysis: It serves as a reagent in catalytic processes, particularly in cross-coupling reactions.

Biology and Medicine:

    Drug Development: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of biologically active molecules.

    Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules for diagnostic and therapeutic applications.

Industry:

    Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.

    Agrochemicals: It is employed in the synthesis of agrochemicals for crop protection and enhancement.

Mechanism of Action

The mechanism of action of (5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Molecular Targets and Pathways:

    Palladium Catalysis: The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds.

    Boronic Acid Chemistry: The boronic acid group plays a crucial role in the transmetalation step of the coupling reaction.

Comparison with Similar Compounds

Table 1: Sulfamoyl-Substituted Boronic Acid Derivatives

Compound Name CAS Number Substituent on Sulfamoyl Key Properties
(5-(N,N-Diethylsulfamoyl)-2-methoxyphenyl)boronic acid 1704095-35-1 Diethyl Moderate hydrophobicity
(5-(N-Cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid 1704095-44-2 Cyclopentyl Increased steric bulk
(5-(N-Cyclohexylsulfamoyl)-2-methoxyphenyl)boronic acid 1704081-61-7 Cyclohexyl Lower solubility (stored at 2–8°C)

Positional and Functional Group Isomerism

  • (5-Cyano-2-methoxyphenyl)boronic acid (CAS 612833-37-1): Replacing sulfamoyl with cyano reduces hydrogen-bonding capacity but introduces electron-withdrawing effects, which could influence cross-coupling efficiency .

Physicochemical Properties

Boronic acid reactivity and pKa are critical for applications:

  • The diethylsulfamoyl group likely lowers the pKa compared to simpler boronic acids like 3-AcPBA or 4-MCPBA, which have pKa values >8.5 and reduced glucose-binding affinity at physiological pH .
  • Solubility data for (5-(N-Cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (25 µL, 10 mM in solution) suggests moderate solubility in organic solvents, whereas diethyl analogs may exhibit better aqueous compatibility due to reduced steric hindrance .

Biological Activity

(5-(N,N-diethylsulfamoyl)-2-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique chemical structure that allows it to interact with various biological targets, making it a candidate for drug discovery and development.

The biological activity of this compound primarily stems from its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is crucial for enzyme inhibition and molecular recognition. Additionally, the sulfonamide moiety may facilitate interactions with specific proteins and enzymes, enhancing its biological efficacy.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, effectively blocking substrate access. This mechanism is particularly relevant in the context of cancer therapies and metabolic disorders .
  • Antioxidant Properties : Studies have shown that boronic acids, including this compound, exhibit significant antioxidant activity. This is essential for protecting cells from oxidative stress, which is implicated in numerous diseases .
  • Antibacterial Activity : Preliminary investigations indicate that this compound may possess antibacterial properties, potentially making it useful in treating bacterial infections .
  • Anticancer Potential : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. For instance, it was found to have a high cytotoxic effect on MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth .

Case Studies

Several studies have explored the biological activity of boronic acid derivatives:

  • Inhibition of Sphingomyelinase : A related study focused on neutral sphingomyelinase 2 (nSMase2), where compounds structurally similar to this compound were evaluated for their ability to inhibit this enzyme. The findings suggested that such inhibitors could play a role in neurodegenerative diseases like Alzheimer's by modulating lipid metabolism .
  • Antioxidant Cream Formulation : Another study investigated the incorporation of boronic acid derivatives into topical formulations. The results showed that these compounds not only provided antioxidant benefits but also demonstrated antibacterial properties when tested against Escherichia coli .

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound:

Activity IC50/Effect Reference
Enzyme InhibitionHigh potency against various enzymes
Antioxidant ActivityIC50: 0.11 µg/mL (ABTS assay)
Antibacterial ActivityEffective against E. coli at 6.50 mg/mL
CytotoxicityIC50: 18.76 µg/mL on MCF-7 cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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